molecular formula C5H9N3 B3043893 N,1-dimethylpyrazol-4-amine CAS No. 948572-94-9

N,1-dimethylpyrazol-4-amine

Cat. No.: B3043893
CAS No.: 948572-94-9
M. Wt: 111.15 g/mol
InChI Key: VUVUCWXFEBDWEO-UHFFFAOYSA-N
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Description

N,1-dimethylpyrazol-4-amine: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

N,1-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with metal ions such as copper(II), forming complexes that exhibit catalytic activity in oxidation reactions . These interactions are crucial for the compound’s function as a catalyst in biochemical processes. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can coordinate with enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves the nitrogen atoms in the pyrazole ring, which can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins.

Cellular Effects

N,1-dimethyl-1H-pyrazol-4-amine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox states . This modulation can lead to changes in gene expression patterns, particularly those related to antioxidant defense mechanisms. Furthermore, N,1-dimethyl-1H-pyrazol-4-amine can impact cellular metabolism by altering the activity of metabolic enzymes, potentially affecting the production of reactive oxygen species and other metabolic intermediates.

Molecular Mechanism

The molecular mechanism of N,1-dimethyl-1H-pyrazol-4-amine involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain oxidases by coordinating with the metal ions at their active sites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,1-dimethyl-1H-pyrazol-4-amine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals . Long-term studies have shown that N,1-dimethyl-1H-pyrazol-4-amine can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can persist even after the compound has been removed from the experimental system.

Dosage Effects in Animal Models

The effects of N,1-dimethyl-1H-pyrazol-4-amine in animal models vary with different dosages. At low doses, the compound can enhance the activity of certain enzymes and improve cellular antioxidant defenses . At high doses, N,1-dimethyl-1H-pyrazol-4-amine can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce the production of reactive oxygen species. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range.

Metabolic Pathways

N,1-dimethyl-1H-pyrazol-4-amine is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as oxidases and reductases, influencing their activity and, consequently, the levels of metabolic intermediates . These interactions can affect metabolic flux, leading to changes in the production and consumption of metabolites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can modulate the activity of cofactors such as NADH and FADH2, further impacting metabolic processes.

Transport and Distribution

Within cells and tissues, N,1-dimethyl-1H-pyrazol-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of N,1-dimethyl-1H-pyrazol-4-amine is influenced by its chemical properties, such as solubility and affinity for different biomolecules. This selective distribution ensures that the compound reaches its target sites within the cell, allowing it to modulate specific biochemical pathways.

Subcellular Localization

N,1-dimethyl-1H-pyrazol-4-amine exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can interact with metabolic enzymes and influence cellular redox states . Targeting signals and post-translational modifications may direct N,1-dimethyl-1H-pyrazol-4-amine to specific organelles, enhancing its ability to modulate localized biochemical processes. This subcellular localization is essential for the compound’s role in regulating cellular metabolism and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,1-dimethylpyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide at elevated temperatures. This reaction typically occurs at 100°C for several hours . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .

Properties

IUPAC Name

N,1-dimethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVUCWXFEBDWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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